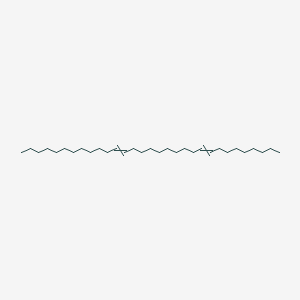
3-Methyl-2-phenyl-1H-indole-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-phenyl-1H-indole-1-carbaldehyde is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenyl-1H-indole-1-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often employs multicomponent reactions (MCRs). MCRs are advantageous due to their high efficiency, operational simplicity, and cost-effectiveness. These reactions involve the combination of multiple starting materials in a single reaction vessel to produce complex molecules .
化学反応の分析
Types of Reactions
3-Methyl-2-phenyl-1H-indole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted indoles, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Methyl-2-phenyl-1H-indole-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various biologically active molecules and complex heterocyclic compounds.
Biology: Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.
作用機序
The mechanism of action of 3-Methyl-2-phenyl-1H-indole-1-carbaldehyde involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it can act as an agonist at the aryl hydrocarbon receptor, modulating immune responses and cellular activities .
類似化合物との比較
Similar Compounds
- 1-Methylindole-3-carboxaldehyde
- Indole-3-carbaldehyde
- 1-Benzyl-1H-indole-3-carbaldehyde
Uniqueness
3-Methyl-2-phenyl-1H-indole-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications .
特性
CAS番号 |
83824-10-6 |
|---|---|
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC名 |
3-methyl-2-phenylindole-1-carbaldehyde |
InChI |
InChI=1S/C16H13NO/c1-12-14-9-5-6-10-15(14)17(11-18)16(12)13-7-3-2-4-8-13/h2-11H,1H3 |
InChIキー |
PHFIWUBJBPPXMK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C2=CC=CC=C12)C=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one](/img/structure/B14426315.png)
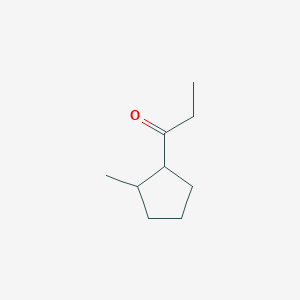
![3-(Piperidin-1-yl)-2-[(piperidin-1-yl)methyl]-1-(pyridin-3-yl)propan-1-one](/img/structure/B14426325.png)
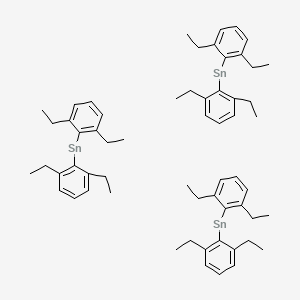
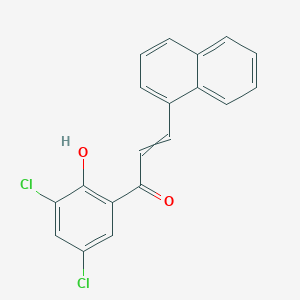
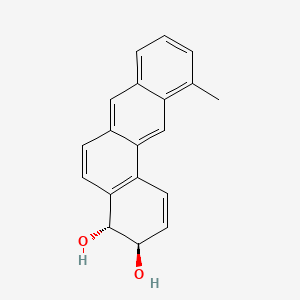
![Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14426369.png)
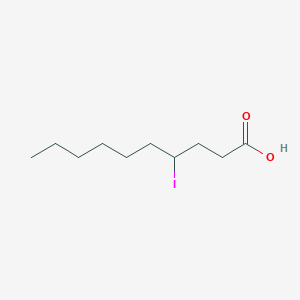
![3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14426374.png)

![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)

